molecular formula C16H14F2O2 B2983782 2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane CAS No. 99580-00-4

2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane

Cat. No.: B2983782
CAS No.: 99580-00-4
M. Wt: 276.283
InChI Key: PMNKNFRBIDZMGZ-UHFFFAOYSA-N
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Description

2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane is a chemical compound with the molecular formula C16H14F2O2 and a molecular weight of 276.28 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14F2O2/c17-13-5-1-11(2-6-13)16(20-10-15-9-19-15)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for more detailed structural analysis.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.

Scientific Research Applications

Chiral Resolution Reagent for Amines

2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane is recognized for its utility in the enantioselective analysis of chiral amines. It serves as a chiral resolution reagent that undergoes regioselective ring-opening reactions with α-chiral primary and secondary amines. This property facilitates the straightforward identification and quantification of diastereomeric products through NMR and HPLC techniques, making it a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Photochemistry and Synthetic Utility

The compound demonstrates significant synthetic versatility, as indicated by research on related oxiranes. For instance, the study of 2,3-bis(p-methoxyphenyl)oxirane's photochemistry revealed its rearrangement and C–O cleavage to carbonyl compounds under irradiation or thermal conditions. Moreover, the identification of C–C cleavage with specific sensitizers highlighted its potential for synthetically useful reactions (Clawson et al., 1984).

Oxidizing Agent

Bis(p-methoxyphenyl) telluroxide, another related compound, has been identified as a mild and highly selective oxidizing agent. It efficiently converts thiocarbonyl groups to oxo analogues and thiols to disulfides without affecting many other easily oxidized functions, underscoring the potential utility of similar structures in selective oxidation reactions (Barton et al., 1979).

Role in Organic Electronics

In the realm of organic electronics, derivatives of oxirane have been explored for their potential as interfacial layers in organic solar cells. The introduction of water-soluble polymers based on oxirane structures between the active layer and the cathode significantly enhances device performance across various metal cathodes. This application illustrates the compound's broader relevance to the development of low-cost, high-efficiency solar energy technologies (Oh et al., 2010).

Polymer Chemistry

Research into the ring-opening polymerization of 2,3-disubstituted oxiranes has yielded polyethers with unique structural features. These polymers exhibit carbonyl–aromatic π-stacked structures, leading to intramolecular charge transfer interactions. This highlights the compound's role in generating materials with distinct electronic and optical properties, relevant for advanced material science applications (Merlani et al., 2015).

Future Directions

The future directions for the use and study of 2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane are not specified in the retrieved data. The potential applications would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other compounds, or in various industrial applications .

Properties

IUPAC Name

2-[bis(4-fluorophenyl)methoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c17-13-5-1-11(2-6-13)16(20-10-15-9-19-15)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNKNFRBIDZMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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